molecular formula C22H19N3O3 B243743 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B243743
M. Wt: 373.4 g/mol
InChI Key: BXUSNXZLKJNHDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of ortho-phenylenediamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic process in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is unique due to the presence of the 2,4-dimethoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

BXUSNXZLKJNHDU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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